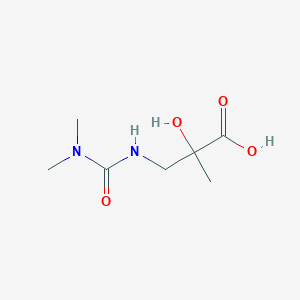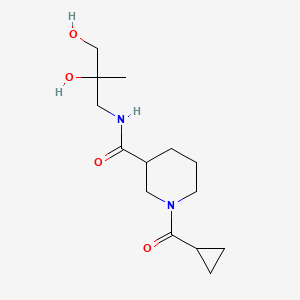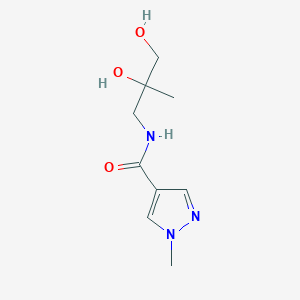
3-(2,3-dihydro-1H-indene-5-carbonylamino)-2-hydroxy-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,3-dihydro-1H-indene-5-carbonylamino)-2-hydroxy-2-methylpropanoic acid, also known as DPIA, is a chemical compound with potential applications in the field of scientific research. DPIA is a derivative of the natural amino acid serine and has been shown to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3-(2,3-dihydro-1H-indene-5-carbonylamino)-2-hydroxy-2-methylpropanoic acid involves its inhibition of serine hydrolase. Serine hydrolase is an enzyme that plays a key role in the regulation of various physiological processes, including inflammation, pain, and cancer. By inhibiting the activity of this enzyme, 3-(2,3-dihydro-1H-indene-5-carbonylamino)-2-hydroxy-2-methylpropanoic acid has the potential to modulate these processes and provide therapeutic benefits.
Biochemical and Physiological Effects:
3-(2,3-dihydro-1H-indene-5-carbonylamino)-2-hydroxy-2-methylpropanoic acid has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of serine hydrolase, which is involved in a range of physiological processes including inflammation, pain, and cancer. 3-(2,3-dihydro-1H-indene-5-carbonylamino)-2-hydroxy-2-methylpropanoic acid has also been shown to exhibit anti-inflammatory and analgesic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(2,3-dihydro-1H-indene-5-carbonylamino)-2-hydroxy-2-methylpropanoic acid is its potential as a tool for scientific research. Its ability to inhibit the activity of serine hydrolase makes it a potentially useful tool for studying the role of this enzyme in various physiological processes. However, one limitation of 3-(2,3-dihydro-1H-indene-5-carbonylamino)-2-hydroxy-2-methylpropanoic acid is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 3-(2,3-dihydro-1H-indene-5-carbonylamino)-2-hydroxy-2-methylpropanoic acid. One area of interest is the development of 3-(2,3-dihydro-1H-indene-5-carbonylamino)-2-hydroxy-2-methylpropanoic acid-based therapeutics for the treatment of various diseases, including inflammation, pain, and cancer. Another area of interest is the further study of the biochemical and physiological effects of 3-(2,3-dihydro-1H-indene-5-carbonylamino)-2-hydroxy-2-methylpropanoic acid, including its potential effects on other enzymes and physiological processes. Additionally, the development of more efficient and cost-effective synthesis methods for 3-(2,3-dihydro-1H-indene-5-carbonylamino)-2-hydroxy-2-methylpropanoic acid may facilitate its use in a wider range of research applications.
Synthesemethoden
The synthesis of 3-(2,3-dihydro-1H-indene-5-carbonylamino)-2-hydroxy-2-methylpropanoic acid involves the reaction of serine with 2,3-dihydro-1H-indene-5-carbonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with hydroxylamine to yield 3-(2,3-dihydro-1H-indene-5-carbonylamino)-2-hydroxy-2-methylpropanoic acid.
Wissenschaftliche Forschungsanwendungen
3-(2,3-dihydro-1H-indene-5-carbonylamino)-2-hydroxy-2-methylpropanoic acid has been studied for its potential use as a tool in scientific research. It has been shown to inhibit the activity of the enzyme serine hydrolase, which is involved in a range of physiological processes including inflammation, pain, and cancer. 3-(2,3-dihydro-1H-indene-5-carbonylamino)-2-hydroxy-2-methylpropanoic acid has also been studied for its potential use as a therapeutic agent in the treatment of various diseases.
Eigenschaften
IUPAC Name |
3-(2,3-dihydro-1H-indene-5-carbonylamino)-2-hydroxy-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-14(19,13(17)18)8-15-12(16)11-6-5-9-3-2-4-10(9)7-11/h5-7,19H,2-4,8H2,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USGYFZPJCOIGQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC2=C(CCC2)C=C1)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-dihydro-1H-indene-5-carbonylamino)-2-hydroxy-2-methylpropanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Hydroxy-2-methyl-3-[[1-(2-methylpropyl)-5-oxopyrrolidine-3-carbonyl]amino]propanoic acid](/img/structure/B7579074.png)
![3-[(2,5-Difluorophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579078.png)
![2-Hydroxy-2-methyl-3-[(3-methylfuran-2-carbonyl)amino]propanoic acid](/img/structure/B7579093.png)


![3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol](/img/structure/B7579116.png)
![2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid](/img/structure/B7579123.png)




![3-[(4-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579158.png)
![N-[(1-cyclohexyltriazol-4-yl)methyl]ethanamine](/img/structure/B7579173.png)
![3-[[3-(Dimethylamino)benzoyl]amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579179.png)